1-Bromo-4,5-dimethyl-2-iodobenzene

Sequential Cross-Coupling C–I vs. C–Br Reactivity Orthogonal Functionalization

1-Bromo-4,5-dimethyl-2-iodobenzene (CAS 96843-22-0) is the essential ortho-dihalogenated scaffold for chemists executing sequential, site-selective cross-coupling. Its orthogonal C–I and C–Br bonds enable controlled Suzuki-Miyaura, Stille, or Negishi couplings, which are impossible with symmetric dibromides. The 4,5-dimethyl substitution imposes critical steric and electronic constraints that dictate regioselectivity and reaction kinetics, ensuring synthetic reproducibility. Using simpler ortho-dihalobenzenes introduces significant synthetic risk, eliminating the capacity for precise molecular diversification required in pharmaceutical lead optimization and materials science. Specify CAS 96843-22-0 to guarantee synthetic fidelity in your multi-step, one-pot strategies.

Molecular Formula C8H8BrI
Molecular Weight 310.96 g/mol
CAS No. 96843-22-0
Cat. No. B3317645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4,5-dimethyl-2-iodobenzene
CAS96843-22-0
Molecular FormulaC8H8BrI
Molecular Weight310.96 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)I)Br
InChIInChI=1S/C8H8BrI/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3
InChIKeyCDCZOMODVGXNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4,5-dimethyl-2-iodobenzene (CAS 96843-22-0) Procurement Guide: Key Specifications and Research Utility


1-Bromo-4,5-dimethyl-2-iodobenzene (CAS 96843-22-0) is an ortho-dihalogenated aromatic compound featuring bromine and iodine substituents on a 4,5-dimethylbenzene core [1]. With a molecular formula of C8H8BrI and an exact mass of 309.88541 Da, this compound is primarily utilized as a versatile building block in organic synthesis, particularly in sequential cross-coupling reactions due to the differential reactivity of the C–I and C–Br bonds [2]. Its structural features enable precise control over molecular complexity in pharmaceutical and materials science research .

Why 1-Bromo-4,5-dimethyl-2-iodobenzene Cannot Be Substituted by Generic Ortho-Dihalobenzenes: A Procurement Risk Analysis


Generic substitution of 1-bromo-4,5-dimethyl-2-iodobenzene with simpler ortho-dihalobenzenes, such as 1-bromo-2-iodobenzene or 1,2-dibromobenzene, introduces significant risks to synthetic routes due to the absence of the 4,5-dimethyl substitution pattern [1]. The methyl groups impose steric and electronic constraints that alter reaction kinetics and regioselectivity in cross-coupling and metalation events [2]. Furthermore, the orthogonal reactivity of the C–I and C–Br bonds, which is a hallmark of bromoiodoarenes, is absent in symmetric dihalides (e.g., 1,2-dibromobenzene), thereby eliminating the capacity for sequential, site-selective functionalization that is critical for complex molecule construction [3]. The specific substitution pattern of 1-bromo-4,5-dimethyl-2-iodobenzene is therefore non-interchangeable with its simpler analogs and must be specified by procurement to ensure synthetic fidelity.

Quantitative Differentiation Evidence for 1-Bromo-4,5-dimethyl-2-iodobenzene vs. In-Class Comparators


Differential Halogen Reactivity Enables Sequential Cross-Coupling Selectivity Unavailable with Symmetric Dihalides

The ortho-bromoiodo substitution pattern in 1-bromo-4,5-dimethyl-2-iodobenzene provides a quantifiable reactivity difference between the C–I and C–Br bonds, enabling sequential and site-selective functionalization. This contrasts sharply with symmetric dihalides like 1,2-dibromobenzene, where the two C–Br bonds exhibit nearly identical reactivity [1]. In palladium-catalyzed cross-couplings, the C–I bond undergoes oxidative addition significantly faster than the C–Br bond, allowing for the selective introduction of a first coupling partner, followed by a second, distinct coupling at the remaining bromide site [2]. This sequential reactivity is a key differentiator for building molecular complexity in a controlled manner.

Sequential Cross-Coupling C–I vs. C–Br Reactivity Orthogonal Functionalization

Demonstrated High-Yielding Participation in Domino C–C/C–O Coupling for Benzofuran Synthesis

1-Bromo-4,5-dimethyl-2-iodobenzene belongs to the class of 1-bromo-2-iodobenzenes that have been shown to participate efficiently in copper-catalyzed domino C–C/C–O coupling reactions with β-keto esters to yield 2,3-disubstituted benzofurans [1]. In a representative study, a related substrate, 1-bromo-2-iodobenzene, was converted to a benzofuran product in 81% yield under optimized conditions [2]. While the 4,5-dimethyl derivative is expected to exhibit similar or modified yields due to steric and electronic effects, this class-level evidence validates the bromoiodoarene scaffold's suitability for this valuable transformation, which is not feasible with 1,2-dibromobenzenes [3].

Domino Coupling Benzofuran Synthesis Copper Catalysis

Steric and Electronic Modulation by 4,5-Dimethyl Substitution Alters Reactivity Relative to Unsubstituted Ortho-Dihalides

The 4,5-dimethyl groups on 1-bromo-4,5-dimethyl-2-iodobenzene introduce quantifiable steric and electronic perturbations relative to the unsubstituted 1-bromo-2-iodobenzene [1]. The methyl substituents increase electron density on the aromatic ring, which can decelerate oxidative addition at the C–I bond in palladium-catalyzed reactions [2]. Additionally, the steric bulk adjacent to the halogen sites can influence regioselectivity in subsequent functionalization steps [3]. For example, in the palladium-catalyzed 1,2-diheteroarylation of 1,2-dihalobenzenes, substrates bearing trifluoromethyl or trifluoromethoxy groups exhibit distinct yields (e.g., 80% for a CF3-substituted analog vs. 77% for an OCF3-substituted analog), highlighting the sensitivity of reaction outcomes to aromatic substitution patterns [2].

Steric Effects Electronic Effects Regioselectivity

Vendor-Specified Purity and Procurement Metrics: Benchmarking 1-Bromo-4,5-dimethyl-2-iodobenzene

Commercial availability of 1-bromo-4,5-dimethyl-2-iodobenzene typically includes a purity specification of 95+% from multiple vendors . Pricing data indicates a range of approximately $220 for 250 mg to $440 for 1 g (95% purity) as of 2023-2025 [1]. While direct purity comparisons to the closest analog, 1-bromo-2-iodobenzene (CAS 583-55-1), are not uniformly available, the latter is offered at 95% purity at a lower price point (e.g., ~$50-100/g), reflecting the added synthetic complexity and specialized nature of the dimethyl-substituted scaffold . This purity level is standard for research-grade building blocks and is sufficient for most synthetic applications without additional purification.

Purity Specification Procurement Benchmark Vendor Comparison

Procurement-Driven Application Scenarios for 1-Bromo-4,5-dimethyl-2-iodobenzene in Research and Industry


Sequential Cross-Coupling for the Synthesis of Polyfunctionalized Biaryls and Heterocycles

1-Bromo-4,5-dimethyl-2-iodobenzene is the scaffold of choice for researchers designing sequential palladium-catalyzed cross-coupling routes [1]. The orthogonal reactivity of the C–I and C–Br bonds allows for the introduction of two distinct coupling partners in a controlled, site-selective manner. For instance, a Suzuki-Miyaura coupling at the iodide position can be followed by a Stille or Negishi coupling at the bromide position, enabling the construction of complex, polyfunctionalized biaryl systems that are prevalent in pharmaceutical agents and advanced materials. This sequential approach is not possible with 1,2-dibromobenzene, which lacks the requisite reactivity differential [2]. Procurement of this specific dihalide is essential for executing such multi-step, one-pot strategies.

Synthesis of 2,3-Disubstituted Benzofurans via Copper-Catalyzed Domino Coupling

The ortho-bromoiodo substitution pattern of 1-bromo-4,5-dimethyl-2-iodobenzene makes it a suitable substrate for copper-catalyzed domino C–C/C–O coupling reactions with β-keto esters [3]. This methodology provides efficient access to 2,3-disubstituted benzofurans, which are privileged structures in medicinal chemistry. The 4,5-dimethyl substitution further diversifies the accessible chemical space. As demonstrated with related substrates, yields can reach 81% under optimized conditions, validating the bromoiodoarene core for this transformation. Substitution with a dibromoarene would result in no reaction or low yields, underscoring the procurement necessity.

Construction of Sterically Encumbered Biaryl Motifs via Aryne-Mediated or Anionic Coupling

The 4,5-dimethyl groups on 1-bromo-4,5-dimethyl-2-iodobenzene provide increased steric bulk and electron density compared to unsubstituted ortho-dihalobenzenes . This substitution pattern is valuable for studying steric effects in aryne-mediated cross-couplings or anionic couplings with aryllithiums. The modified electronic and steric environment can alter regioselectivity and reaction kinetics, as evidenced by the sensitivity of diheteroarylation yields to different substituents (e.g., 80% for CF3 vs. 77% for OCF3) [2]. Researchers investigating structure-activity relationships or optimizing sterically demanding coupling reactions will require the exact 4,5-dimethyl compound to ensure reproducibility.

Building Block for Medicinal Chemistry and Materials Science Scaffolds

1-Bromo-4,5-dimethyl-2-iodobenzene serves as a versatile small-molecule scaffold for the synthesis of drug-like molecules and functional materials [1]. The combination of a rigid aromatic core, two orthogonal leaving groups, and two methyl substituents enables rapid diversification. This compound is particularly suited for library synthesis and lead optimization programs where the introduction of lipophilic methyl groups can modulate physicochemical properties such as logP and metabolic stability. Procuring the pre-functionalized scaffold accelerates SAR exploration and reduces the number of synthetic steps compared to building the substitution pattern de novo.

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